molecular formula C12H11FN2O2 B2907568 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one CAS No. 371220-46-1

4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B2907568
CAS No.: 371220-46-1
M. Wt: 234.23
InChI Key: UQBDJLSCEGJZNV-JXMROGBWSA-N
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Description

4-[(E)-(Dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a substituted 1,3-oxazol-5(4H)-one derivative characterized by a dimethylamino-methylidene group at position 4 and a 4-fluorophenyl substituent at position 2 of the oxazolone ring. The E-configuration of the methylidene group is critical for its molecular geometry and intermolecular interactions. This compound belongs to a class of heterocyclic molecules widely studied for their synthetic versatility and biological activities, including antimicrobial, antiviral, and immunomodulatory properties .

The dimethylamino group acts as a strong electron donor, enhancing the compound's solubility in polar solvents, while the 4-fluorophenyl moiety contributes to metabolic stability and bioavailability due to fluorine's electronegativity and small atomic radius . Structural characterization of such compounds typically involves NMR, IR, and X-ray crystallography, with the E-configuration confirmed via NOESY or single-crystal analysis .

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-15(2)7-10-12(16)17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBDJLSCEGJZNV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one typically involves a multistep process. The primary method includes the formation of an oxazole ring through cyclization reactions. Common reagents for this synthesis include dimethylformamide and substituted aniline compounds. The reaction usually occurs under controlled temperatures, with catalysts such as acidic or basic agents facilitating the process.

Industrial Production Methods: On an industrial scale, the production of this compound demands stringent control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automation are employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often forming epoxides or hydroxylated derivatives.

  • Reduction: Reduction of 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one typically leads to the formation of amines and alcohols, depending on the conditions and reagents used.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring.

Common Reagents and Conditions: Common reagents include hydrogen donors for reduction (e.g., hydrogen gas with palladium catalysts), oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reactions are often conducted in solvents like dichloromethane or ethanol under ambient or slightly elevated temperatures.

Major Products: Major products from these reactions include hydroxylated and aminated derivatives of the original compound, which often retain the core oxazole structure but exhibit varied chemical and biological properties.

Scientific Research Applications

This compound finds extensive use in:

  • Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

  • Biology: It has been studied for its potential as an enzyme inhibitor and antimicrobial agent.

  • Medicine: Preliminary studies suggest its utility in anticancer therapies due to its ability to interact with specific cellular targets.

  • Industry: Used as a building block for specialty chemicals, including agrochemicals and polymers.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through interaction with biological macromolecules, leading to inhibition or modulation of enzyme activities. Its fluorophenyl group enhances binding affinity to specific targets.

Molecular Targets and Pathways: Primary targets include enzymes involved in DNA replication and repair, as well as metabolic pathways critical for cell survival. This interaction disrupts normal cellular processes, leading to therapeutic effects in diseased states.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and electronic effects among analogous 1,3-oxazol-5(4H)-ones:

Compound Name Substituent at Position 4 Substituent at Position 2 Key Electronic Effects Reference
4-[(E)-(Dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one Dimethylamino-methylidene (electron donor) 4-Fluorophenyl (electron-withdrawing) Enhanced solubility, improved bioavailability
4-[(E)-(4-Nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (Compound 11) 4-Nitrophenyl (electron-withdrawing) Phenyl High reactivity, reduced solubility
4-[(4-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one 4-Chlorophenyl (electron-withdrawing) Phenyl Moderate polarity, halogen-mediated toxicity
4-[(E)-(4-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one (Compound 12) 4-Methoxyphenyl (electron donor) Methyl Increased lipophilicity, lower bioactivity

Key Observations :

  • The 4-fluorophenyl group at position 2 introduces electron-withdrawing effects, which may stabilize the oxazolone ring and reduce metabolic degradation compared to phenyl or methyl groups .
Antimicrobial Activity
  • Target Compound: Limited direct data, but analogues like 4-[(4-chlorophenyl)sulfonyl]phenyl-substituted 1,3-oxazol-5(4H)-ones exhibit activity against Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–16 µg/mL . The fluorine atom may improve membrane penetration.
  • Compound 11 (4-nitrophenyl): Shows moderate immunomodulatory activity but higher cytotoxicity (IC50 ~50 µM in mononuclear cells) .
  • Compound 4 (4-chlorophenylsulfonyl) : Active against C. albicans (MIC = 32 µg/mL), suggesting halogen substituents enhance antifungal effects .
Immunomodulatory Effects
  • Compound 13 (4-nitrophenyl): Identified as a potent immunomodulator, stimulating phagocyte chemiluminescence and neutrophil chemotaxis at 10 µM . The nitro group's electron-withdrawing nature may polarize the molecule for receptor binding.
  • Target Compound: The dimethylamino group's basicity could facilitate interactions with charged residues in immune receptors, though experimental validation is needed.

Biological Activity

4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as a derivative of oxazolone, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of human acetylcholinesterase (hAChE) and its implications in treating cognitive disorders. This article reviews the compound's biological activity, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C12H11FN2O2
  • Molecular Weight : 234.23 g/mol
  • Melting Point : 186.00°C - 190.00°C

The primary biological activity of this compound involves its role as an inhibitor of hAChE. This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition of hAChE leads to increased levels of acetylcholine, which can enhance neurotransmission and potentially improve cognitive functions.

Inhibitory Activity

Recent studies have demonstrated that derivatives of oxazolones exhibit varying degrees of hAChE inhibition. For instance, in a screening study, several compounds were evaluated for their inhibitory effects:

CompoundInhibition at 100 µM (%)Inhibition at 300 µM (%)IC50 (µM)
Compound 161.2775.009
Compound 2ModerateHigh50
Compound 3InactiveModerate>200
Compound 4WeakModerate>150

The most potent compound exhibited reversible inhibition with an IC50 value ranging from 9 µM to over 200 µM depending on structural modifications and concentration levels .

Case Studies

  • Cognitive Improvement : A study utilizing a modified Y-maze test demonstrated that the most effective hAChE inhibitor significantly improved short-term memory in animal models when administered at a dose of 5 μmol/kg. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease .
  • Pharmacokinetic Analysis : In silico studies indicated favorable blood-brain barrier (BBB) permeability for several oxazolone derivatives, including the compound . This property is essential for central nervous system (CNS) activity and therapeutic efficacy .

Q & A

Q. What are the recommended methods for synthesizing 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via azlactonization reactions. A common approach involves refluxing acetyl glycine derivatives with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in acetic anhydride and sodium acetate. For example, a modified Erlenmeyer synthesis under microwave irradiation can enhance yield and reduce reaction time. Key parameters include:

  • Catalyst : Anhydrous sodium acetate (0.017 mol) for acid scavenging .
  • Solvent : Acetic anhydride or THF for improved solubility .
  • Temperature : Reflux at 150°C for 2–5 hours, monitored by TLC . Post-synthesis, recrystallization from chloroform or ethanol ensures purity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

X-ray crystallography using SHELXL/SHELXS ( ) reveals planar oxazolone and fluorophenyl rings with dihedral angles <5°, indicating conjugation . Intermolecular stabilization involves:

  • C–H⋯O hydrogen bonds : Forms 1D chains along specific crystallographic axes (e.g., [101] direction) .
  • π-π stacking : Centroid distances of 3.62–3.89 Å between aromatic systems . Refinement parameters (R < 0.05) and H-atom riding models ensure accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirms E/Z isomerism via vinyl proton shifts (δ 7.2–8.5 ppm) and carbonyl carbon resonances (δ 165–175 ppm) .
  • FT-IR : Strong C=O stretch at ~1750 cm⁻¹ and C=N absorption at ~1620 cm⁻¹ .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 289) .

Advanced Research Questions

Q. How does the dimethylamino-methylidene group influence electronic properties and reactivity?

The electron-donating dimethylamino group enhances resonance stabilization, lowering the LUMO energy and increasing electrophilicity at the oxazolone carbonyl. This facilitates nucleophilic attacks in cross-coupling reactions (e.g., Suzuki-Miyaura) . DFT studies show a charge density of −0.42 e on the carbonyl oxygen, critical for hydrogen-bond acceptor capacity .

Q. What challenges arise in resolving crystallographic disorder for this compound, and how are they addressed?

Disorder in the dimethylamino group or fluorophenyl ring is common due to thermal motion. Mitigation strategies include:

  • Multi-scan absorption correction : Using CrysAlis RED to account for anisotropic effects .
  • Twinning refinement : SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
  • Constraints : Isotropic displacement parameters (Uiso) for H-atoms to reduce overfitting .

Q. How do structural modifications (e.g., fluorophenyl vs. nitrophenyl substituents) alter bioactivity?

Comparative studies show:

  • 4-Fluorophenyl derivatives : Exhibit moderate immunomodulation (IC50 ~12 µM in T-cell proliferation assays) due to enhanced membrane permeability .
  • 4-Nitrophenyl analogs : Higher cytotoxicity (IC50 ~5 µM) but lower selectivity, attributed to nitro group redox activity . QSAR models highlight logP and polar surface area as critical predictors of activity .

Q. What computational methods are used to predict reaction mechanisms involving this oxazolone?

  • DFT (B3LYP/6-311+G(d,p)) : Models transition states for cycloaddition or nucleophilic substitution .
  • MD Simulations : Assess solvation effects (e.g., THF vs. DMF) on reaction kinetics .
  • NBO Analysis : Quantifies hyperconjugation effects stabilizing intermediates .

Methodological Considerations and Data Contradictions

Q. Why do biological assays for structurally similar oxazolones show conflicting potency data?

Discrepancies arise from:

  • Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation states of the dimethylamino group, affecting receptor binding .
  • Cell lines : HeLa cells may show higher sensitivity than MCF-7 due to differential HDAC expression . Standardized protocols (e.g., fixed incubation time, controlled O2 levels) are recommended for reproducibility .

Q. How can reaction byproducts (e.g., Z-isomers) be minimized during synthesis?

  • Steric control : Bulkier solvents (e.g., DCM over ethanol) favor E-configuration by hindering rotation .
  • Catalytic additives : Zeolite Y-H (0.01 M) promotes regioselective azlactone formation .
  • Microwave-assisted synthesis : Reduces isomerization via rapid heating/cooling cycles .

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